molecular formula C11H14BrN5O2 B13492022 tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate

tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate

Cat. No.: B13492022
M. Wt: 328.17 g/mol
InChI Key: YOZDYAZJNJQJND-UHFFFAOYSA-N
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Description

tert-Butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate: is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

tert-Butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and biological activity .

Properties

Molecular Formula

C11H14BrN5O2

Molecular Weight

328.17 g/mol

IUPAC Name

tert-butyl 2-(4-amino-3-bromopyrazolo[3,4-d]pyrimidin-1-yl)acetate

InChI

InChI=1S/C11H14BrN5O2/c1-11(2,3)19-6(18)4-17-10-7(8(12)16-17)9(13)14-5-15-10/h5H,4H2,1-3H3,(H2,13,14,15)

InChI Key

YOZDYAZJNJQJND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C2=NC=NC(=C2C(=N1)Br)N

Origin of Product

United States

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